Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride
CAS No.: 2177263-54-4
Cat. No.: VC7959156
Molecular Formula: C12H21ClN4O2
Molecular Weight: 288.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177263-54-4 |
|---|---|
| Molecular Formula | C12H21ClN4O2 |
| Molecular Weight | 288.77 |
| IUPAC Name | tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-6-16-9(8-15)7-10(13)14-16;/h7H,4-6,8H2,1-3H3,(H2,13,14);1H |
| Standard InChI Key | KGLOOSUQQRVUBV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a] diazepine-5-carboxylate hydrochloride, reflects its complex bicyclic architecture. The core structure consists of a pyrazolo[1,5-a][1, diazepine scaffold, with a tert-butyl ester group at position 5 and an amino substituent at position 2 .
Molecular Formula and Weight
The molecular formula is C₁₂H₂₁ClN₄O₂, with a molecular weight of 288.77 g/mol. The hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for in vitro assays .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁ClN₄O₂ |
| Molecular Weight | 288.77 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl |
| InChI Key | KGLOOSUQQRVUBV-UHFFFAOYSA-N |
| Solubility | Water (moderate due to HCl salt) |
Structural Analysis
The pyrazolo[1,5-a] diazepine system comprises a seven-membered diazepine ring fused to a five-membered pyrazole. The tert-butyl ester at position 5 introduces steric bulk, potentially influencing binding interactions in biological systems. The amino group at position 2 may participate in hydrogen bonding, a feature often exploited in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
-
Ring Formation: Cyclization reactions to construct the pyrazolo-diazepine core.
-
Functionalization: Introduction of the tert-butyl ester via carbamate formation.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
Suppliers such as Combi-Blocks and VulcanChem manufacture the compound under controlled conditions, ensuring high purity (>95%) for research applications. Scalability is limited by the complexity of the bicyclic system, necessitating specialized equipment.
| Supplier | Purity | Packaging Options |
|---|---|---|
| VulcanChem | >95% | 1g, 100mg, 25mg |
| Combi-Blocks | >98% | Custom quantities |
Research Applications
Medicinal Chemistry
The compound serves as a building block for synthesizing derivatives with modified pharmacokinetic profiles. For example:
-
Ester Hydrolysis: Removal of the tert-butyl group yields a carboxylic acid, enhancing polarity.
-
Amino Group Derivatization: Acylation or alkylation to explore structure-activity relationships.
Comparative Analysis with Related Compounds
Table 3: Structural Comparison
| Compound | Core Structure | Functional Groups | Biological Activity |
|---|---|---|---|
| Alprazolam | Triazolobenzodiazepine | Methyl, chloro | Anxiolytic |
| Target Compound | Pyrazolo[1,5-a]diazepine | tert-Butyl ester, amino | Under investigation |
Future Directions
Target Identification
High-throughput screening is needed to identify protein targets, leveraging the compound’s unique scaffold. Potential areas include kinase inhibition or GPCR modulation.
ADME Studies
Future research should address absorption, distribution, metabolism, and excretion (ADME) properties, particularly the impact of the tert-butyl group on bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume